![molecular formula C8H13NO B13207460 4-Methyl-4-azaspiro[2.5]octan-7-one](/img/structure/B13207460.png)
4-Methyl-4-azaspiro[2.5]octan-7-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-4-azaspiro[2.5]octan-7-one is a chemical compound with the molecular formula C₈H₁₃NO and a molecular weight of 139.19 g/mol . This compound is characterized by its unique spirocyclic structure, which includes a nitrogen atom within the ring system. It is primarily used in research and development within the fields of chemistry and pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-4-azaspiro[2.5]octan-7-one can be achieved through various synthetic routes. One common method involves the annulation of cyclopentane rings with conventional chemical transformations. This process typically requires minimal chromatographic purifications to yield the desired compound . Specific reaction conditions, such as temperature and solvent choice, can vary depending on the exact synthetic route employed.
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, it is likely that large-scale synthesis would follow similar principles to laboratory-scale methods, with optimizations for yield and purity. Industrial production would also involve stringent quality control measures to ensure consistency and safety.
化学反応の分析
Types of Reactions
4-Methyl-4-azaspiro[2.5]octan-7-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of ketones or aldehydes.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically resulting in the formation of alcohols or amines.
Substitution: This reaction involves the replacement of one functional group with another, which can lead to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the nucleophile employed.
科学的研究の応用
4-Methyl-4-azaspiro[2.5]octan-7-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Medicine: Research into potential pharmaceutical applications is ongoing, with a focus on its potential as a therapeutic agent.
作用機序
The mechanism of action of 4-Methyl-4-azaspiro[2.5]octan-7-one involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not fully elucidated, it is believed that the compound’s spirocyclic structure allows it to interact with various enzymes and receptors, potentially modulating their activity. This interaction can lead to a range of biological effects, depending on the specific target and pathway involved.
類似化合物との比較
Similar Compounds
4-Methyl-4-azaspiro[2.5]octan-7-amine: This compound is structurally similar but contains an amine group instead of a ketone group.
4-Oxaspiro[2.5]octan-7-one: This compound features an oxygen atom in the spirocyclic ring instead of a nitrogen atom.
Uniqueness
4-Methyl-4-azaspiro[2.5]octan-7-one is unique due to its specific spirocyclic structure, which includes a nitrogen atom within the ring system. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
特性
分子式 |
C8H13NO |
|---|---|
分子量 |
139.19 g/mol |
IUPAC名 |
4-methyl-4-azaspiro[2.5]octan-7-one |
InChI |
InChI=1S/C8H13NO/c1-9-5-2-7(10)6-8(9)3-4-8/h2-6H2,1H3 |
InChIキー |
NBXLRAMAGVQRIY-UHFFFAOYSA-N |
正規SMILES |
CN1CCC(=O)CC12CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Sodium 4-[(4-methylbenzenesulfonyl)oxy]benzene-1-sulfinate](/img/structure/B13207378.png)
![2-[2-(2-Ethoxyethoxy)ethoxy]acetaldehyde](/img/structure/B13207381.png)
![tert-Butyl N-[6-(3-fluorophenyl)-6-oxohexyl]carbamate](/img/structure/B13207386.png)
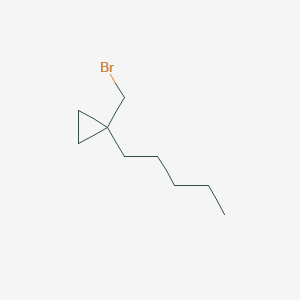
amine](/img/structure/B13207406.png)
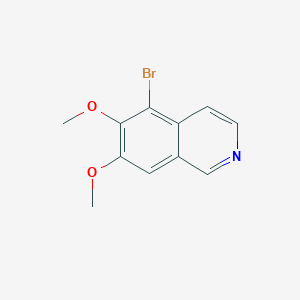
![3-{[(benzyloxy)carbonyl]amino}-2,3-dihydro-1H-indene-4-carboxylic acid](/img/structure/B13207414.png)
![2-[(2-Methylphenyl)sulfanyl]acetaldehyde](/img/structure/B13207420.png)
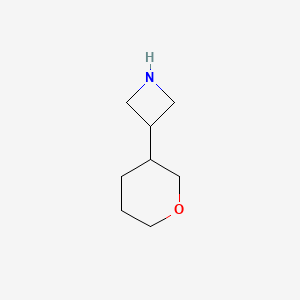
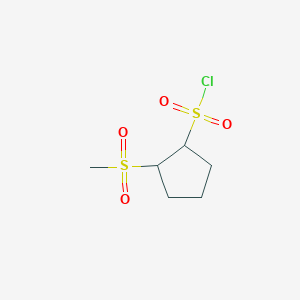
![8-(3-Methylphenyl)-6-azaspiro[3.4]octan-5-one](/img/structure/B13207431.png)
![2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethan-1-amine trihydrochloride](/img/structure/B13207436.png)
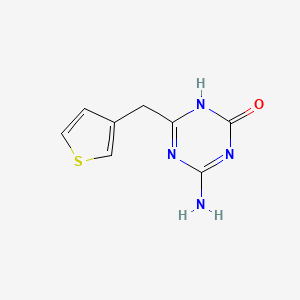
![2,3-Diazabicyclo[2.2.1]heptane](/img/structure/B13207456.png)
